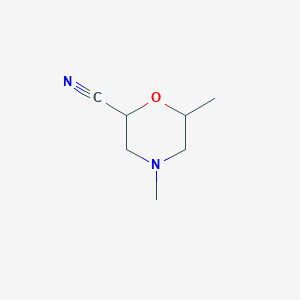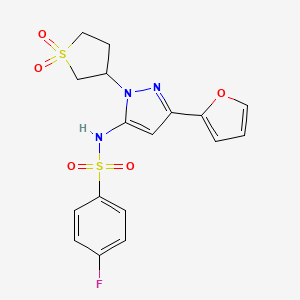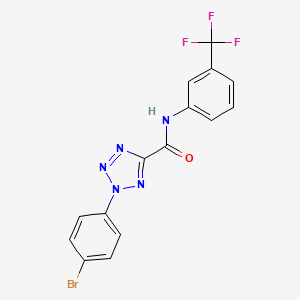
4,6-Dimethylmorpholine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Corrosion Inhibition
4,6-Dimethylmorpholine-2-carbonitrile and its derivatives have been investigated for their corrosion inhibition properties. A study demonstrated the effectiveness of quinoline derivatives, including 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile, in inhibiting corrosion of iron, using quantum chemical and molecular dynamics simulations (Erdoğan et al., 2017). Another research focused on novel quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, confirming their effectiveness through electrochemical, SEM, AFM, and XPS studies (Singh, Srivastava, & Quraishi, 2016).
Synthesis of Heterocyclic Compounds
Research into the synthesis of various heterocyclic compounds has highlighted the role of this compound derivatives. A study detailed the synthesis of [1,2]dithiolo[3,4-b]pyridines via reaction with arylmethylidenemalononitriles, demonstrating the chemical versatility of these compounds (Dotsenko et al., 2015). Another study synthesized 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles, showcasing the utility of such derivatives in organic synthesis (Wang, Wu, Wu, & Wang, 2014).
Antimicrobial and Anticancer Potential
The potential of this compound derivatives in antimicrobial and anticancer applications has been explored. A study investigated the structural and vibrational properties of cyanopyridine derivatives, which are pertinent to their bioactive potential (Márquez, Márquez, Cataldo, & Brandán, 2015).
Photophysical and Spectroscopic Analysis
In the field of photophysical and spectroscopic analysis, this compound derivatives have been studied. Research on the vibrational spectroscopy and quantum chemical methods of 4-morpholine carbonitrile provided insights into the molecular geometry and vibrational frequencies of such compounds (Xavier & Raj, 2013).
Optoelectronic and Nonlinear Properties
The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds related to this compound, was conducted using DFT approaches. This research provided insights into their potential as multifunctional materials (Irfan et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or interfering with substrate binding .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways this compound might affect
Result of Action
These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .
Action Environment
The action of 4,6-Dimethylmorpholine-2-carbonitrile can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets .
properties
IUPAC Name |
4,6-dimethylmorpholine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYDNNIRXJMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine](/img/structure/B2537416.png)

![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)




![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)
![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)
![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)

